
N-(4-(3-méthyl-1,2,4-oxadiazol-5-yl)phényl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « N-(4-(3-méthyl-1,2,4-oxadiazol-5-yl)phényl)-4-propyl-1,2,3-thiadiazole-5-carboxamide » :
Agents antimicrobiens
Le composé a montré un potentiel en tant qu’agent antimicrobien. La présence des cycles oxadiazole et thiadiazole contribue à sa capacité à inhiber la croissance de diverses bactéries et champignons. Cela en fait un candidat pour le développement de nouveaux antibiotiques et médicaments antifongiques .
Recherche anticancéreuse
La recherche a indiqué que les dérivés de l’oxadiazole et du thiadiazole présentent des propriétés anticancéreuses significatives. Le composé peut induire l’apoptose dans les cellules cancéreuses et inhiber leur prolifération. Cela en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer .
Applications anti-inflammatoires
Le composé a été étudié pour ses propriétés anti-inflammatoires. Il peut inhiber la production de cytokines et d’enzymes pro-inflammatoires, ce qui le rend utile dans le traitement de maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Propriétés antioxydantes
Le composé présente une activité antioxydante, ce qui contribue à neutraliser les radicaux libres dans l’organisme. Cette propriété est bénéfique pour prévenir les maladies liées au stress oxydatif, notamment les troubles neurodégénératifs et les maladies cardiovasculaires .
Recherche antivirale
Le composé a des applications antivirales potentielles. Il peut inhiber la réplication de certains virus, ce qui en fait un candidat pour le développement de médicaments antiviraux. Cela est particulièrement pertinent dans le contexte des infections virales émergentes .
Applications agricoles
En agriculture, le composé peut être utilisé comme pesticide ou herbicide. Sa capacité à inhiber la croissance de certains ravageurs et mauvaises herbes le rend précieux pour la protection des cultures et l’amélioration des rendements agricoles .
Science des matériaux
Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Par exemple, il peut être incorporé dans des polymères pour améliorer leur stabilité thermique et leur résistance mécanique. Cela a des applications dans la production de matériaux haute performance pour diverses industries .
Technologie des capteurs
Le composé peut être utilisé dans le développement de capteurs pour détecter diverses substances chimiques. Sa structure chimique unique lui permet d’interagir avec des analytes spécifiques, ce qui le rend utile dans la surveillance environnementale et les applications diagnostiques .
Ces applications mettent en évidence la polyvalence et le potentiel de « this compound » dans divers domaines de la recherche scientifique.
[Lien vers la source 1] [Lien vers la source 2] [Lien vers la source 3]
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a broad spectrum of biological activities . They have been found to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific compound and its target. For example, some 1,2,4-oxadiazole derivatives have been found to inhibit enzymes involved in DNA synthesis, thereby exerting anticancer activity .
Biochemical Pathways
1,2,4-oxadiazole derivatives can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the synthesis of DNA, thereby affecting cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific compound. Some factors that can influence these properties include the compound’s lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The result of the action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its target. For example, some derivatives have been found to exert anticancer activity by inhibiting cell proliferation and inducing apoptosis .
Action Environment
The action of 1,2,4-oxadiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the body .
Propriétés
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-4-12-13(23-20-18-12)14(21)17-11-7-5-10(6-8-11)15-16-9(2)19-22-15/h5-8H,3-4H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCHWXANZWHKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
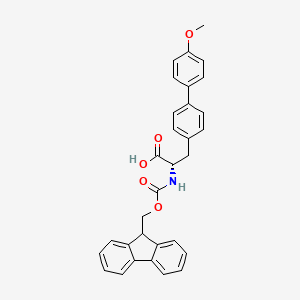


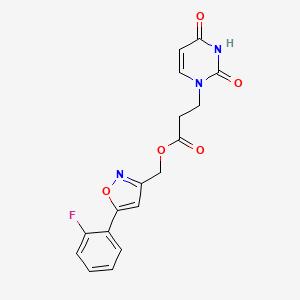
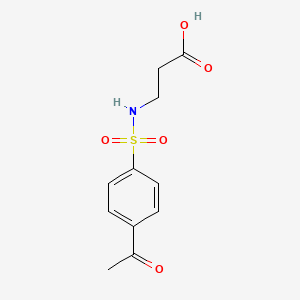
![2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2511305.png)
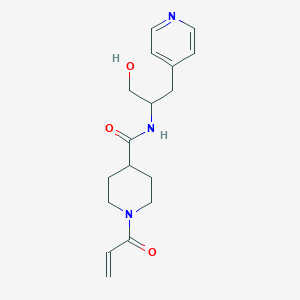
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
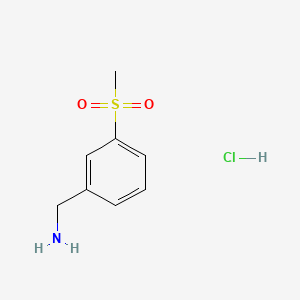
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2511318.png)
![ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
![N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2511320.png)
